Orphenadrine citrate
Overview
Description
Orphenadrine citrate is a centrally acting skeletal muscle relaxant. It is commonly used to alleviate discomfort associated with acute, painful musculoskeletal conditions. The compound is often administered in combination with other medications such as aspirin and caffeine to enhance its therapeutic effects .
Mechanism of Action
Target of Action
Orphenadrine citrate primarily targets and inhibits both histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions.
Mode of Action
This compound interacts with its targets by binding to them and inhibiting their action . This interaction restores the motor disturbances induced by neuroleptics, particularly hyperkinesia . The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system .
Biochemical Pathways
It is known that the drug’s anticholinergic action has a predominantly central effect and only a weak peripheral effect . It also has mild antihistaminic and local anaesthetic properties .
Pharmacokinetics
This compound is readily absorbed following oral administration . It is distributed into tissue depots, especially those with the greatest perfusion . The drug is metabolized in the liver through hepatic demethylation . The elimination half-life of this compound ranges from 13 to 20 hours , and it is excreted through both renal and biliary routes .
Result of Action
The therapeutic action of this compound may be related to its analgesic properties . Instead, it provides symptomatic relief of discomfort associated with acute painful musculoskeletal conditions .
Biochemical Analysis
Biochemical Properties
Orphenadrine citrate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a muscarinic receptor antagonist and an H1 histamine receptor antagonist. Additionally, it inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions contribute to its muscle relaxant and analgesic properties.
Cellular Effects
This compound influences various types of cells and cellular processes. It acts in the central nervous system to produce muscle relaxant effects and has anticholinergic actions that are beneficial in Parkinson’s disease . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with muscarinic and histamine receptors, as well as the NMDA receptor ion channel .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a muscarinic antagonist and H1 histamine receptor antagonist. It inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions result in muscle relaxation and analgesic effects. The compound’s anticholinergic actions also contribute to its therapeutic effects in Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been reported to have a high risk of toxicity in overdose situations, with rapid onset of toxic effects on several organ systems . Long-term use of this compound requires periodic monitoring of blood, urine, and liver function values due to potential adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher dosages are associated with increased risk of adverse effects, including confusion, anxiety, and tremors . The compound’s safety in continuous long-term therapy has not been established, and its use should be monitored closely .
Metabolic Pathways
This compound undergoes rapid and extensive biotransformation, with only 8% of the administered dose excreted unchanged . The compound is metabolized in the liver, and its metabolites are excreted primarily in the urine . The metabolic pathways involve interactions with various enzymes, contributing to its pharmacokinetic properties.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound has a high protein binding rate of 95% and is extensively metabolized in the liver . Its distribution within the body is influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within the cell. The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors contribute to its therapeutic effects and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Orphenadrine citrate is synthesized through a series of chemical reactions involving the condensation of 2-methylbenzhydryl chloride with dimethylaminoethanol, followed by the formation of the citrate salt. The reaction conditions typically involve the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Orphenadrine citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Orphenadrine citrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting motor neurons.
Uniqueness of Orphenadrine Citrate: this compound is unique due to its combination of muscle relaxant and anticholinergic properties. This dual action makes it particularly effective in treating musculoskeletal pain and discomfort .
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNTDFSPSQXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83-98-7 (Parent) | |
Record name | Orphenadrine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044678 | |
Record name | Orphenadrine dihydrogen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>69.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4682-36-4, 4724-58-7 | |
Record name | Orphenadrine citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orphenadrine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orphenadrine citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Orphenadrine dihydrogen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORPHENADRINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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